N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC10902947
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O2/c25-20(22-18-7-3-4-8-18)14-24-21(26)12-11-19(23-24)17-10-9-15-5-1-2-6-16(15)13-17/h1-2,5-6,9-13,18H,3-4,7-8,14H2,(H,22,25) |
| Standard InChI Key | MJKYMLMIKBMQNG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Introduction
Synthesis and Chemical Behavior
The synthesis of N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to maximize yield and purity. The compound's chemical behavior is characterized by its reactivity towards nucleophiles and electrophiles due to the presence of carbonyl and amide functional groups.
Potential Applications
N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide holds potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting diseases related to cell proliferation. Its unique structural features may allow for selective interactions with specific biological targets.
| Potential Application | Rationale |
|---|---|
| Cancer Therapy | The compound's ability to interact with proteins involved in cancer pathways. |
| Other Proliferative Diseases | Similar mechanisms of action could apply to other diseases involving cell growth. |
Comparison with Similar Compounds
Several compounds share structural similarities with N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide | Cycloheptyl instead of cyclopentyl | Different pharmacokinetics due to size of cycloalkyl group. |
| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide | Pyrazole instead of pyridazine | Potentially different biological targets due to pyrazole structure. |
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